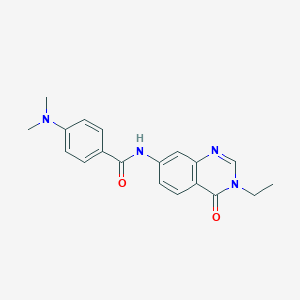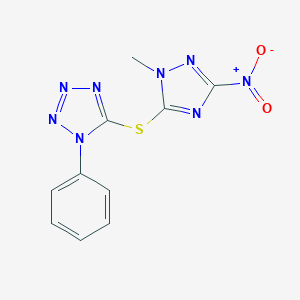![molecular formula C16H20ClNO2 B263356 [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone, also known as CPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPPM is a morpholinyl ketone derivative that has been synthesized using various methods.
作用機序
The mechanism of action of [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone is not fully understood. However, studies have suggested that [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has also been shown to possess antimicrobial activity by inhibiting the growth of various bacterial and fungal strains.
Biochemical and Physiological Effects
Studies have shown that [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone may have various biochemical and physiological effects. [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, cholinesterase, and butyrylcholinesterase. It has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone also has some limitations. It is not very water-soluble, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for research on [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone. One area of interest is its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use as an antimicrobial agent. Further research is also needed to fully understand its mechanism of action and potential side effects.
合成法
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has been synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of sodium hydride, followed by the reaction of the resulting cyclopentyl ketone with morpholine and formaldehyde. Another method involves the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of sodium hydride, followed by the reaction of the resulting cyclopentyl ketone with morpholine and paraformaldehyde.
科学的研究の応用
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has been studied extensively for its potential applications in the field of medicine. It has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
製品名 |
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone |
|---|---|
分子式 |
C16H20ClNO2 |
分子量 |
293.79 g/mol |
IUPAC名 |
[1-(4-chlorophenyl)cyclopentyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H20ClNO2/c17-14-5-3-13(4-6-14)16(7-1-2-8-16)15(19)18-9-11-20-12-10-18/h3-6H,1-2,7-12H2 |
InChIキー |
QIXVBCQNTCFHEA-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
正規SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)


![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)


![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)

